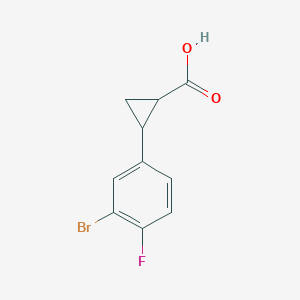
2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, also known as 2-BFCA, is a cyclopropane derivative of a phenyl ring with a bromo-fluoro substitution. It is a highly reactive compound that has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives : Cyclopropanecarboxylic acid derivatives, related to 2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, have been synthesized for biological activity studies. Some derivatives demonstrate notable herbicidal and fungicidal activities (Tian et al., 2009).
Applications in Alzheimer's Research : A γ-secretase modulator, structurally related to 2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, has been evaluated for its effects on β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).
Development of Antioxidant Agents : Derivatives of cyclopropane, including those with 2-fluorophenyl groups, have been synthesized and evaluated for their antioxidant activities. Some showed higher antioxidant activity in specific assays compared to standard compounds (Ghanbari Pirbasti et al., 2016).
Halodeboronation Studies : Research involving halodeboronation of aryl boronic acids, which can include fluorophenyl groups, has led to the development of scalable synthesis methods for compounds like 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).
Synthesis of Complexes : Studies on the synthesis of tris(4-fluorophenyl)antimony dicarboxylates, which can be structurally related to 2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, have been carried out to understand their structural and coordination properties (Sharutin et al., 2016).
Synthesis of Pharmaceutical Intermediates : Improved synthetic methods for compounds like 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, which are structurally similar to the target compound, have been developed for industrial production (Zheng Min, 2013).
Biological and Pharmaceutical Studies
Antimicrobial Activity Studies : New derivatives incorporating fluorophenyl groups have been synthesized and evaluated for their antimicrobial activities. This research is crucial for the development of new antimicrobial agents (Jagadhani et al., 2014).
Carbonic Anhydrase Inhibition : Research on cyclopropane derivatives with bromophenol moieties, related to the target compound, has shown significant inhibitory effects on various carbonic anhydrase isoenzymes. These findings have potential implications in medicinal chemistry (Boztaş et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLKJLMRHJNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
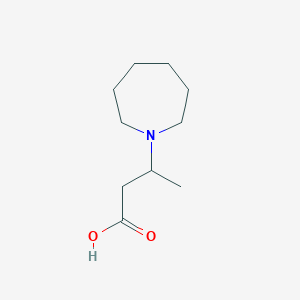
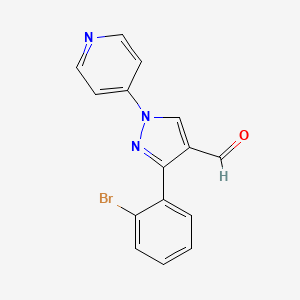
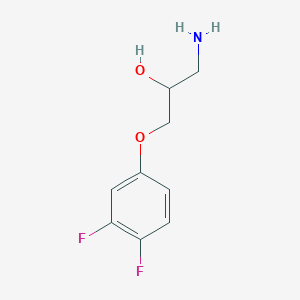

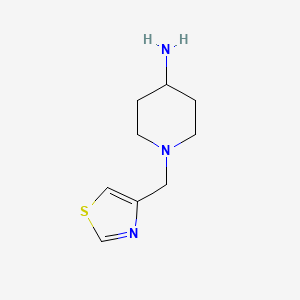

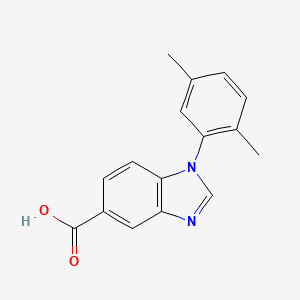


![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

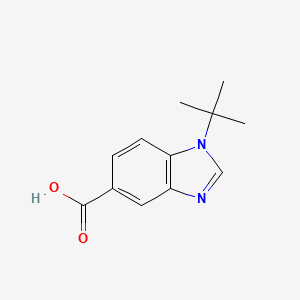
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)